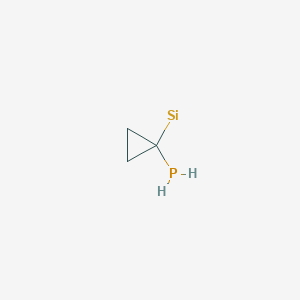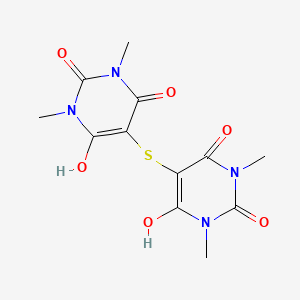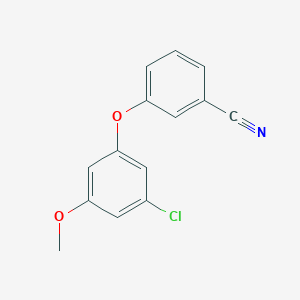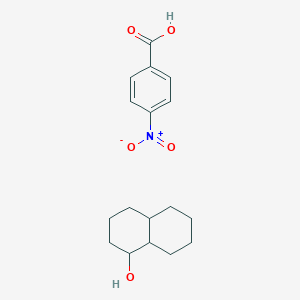![molecular formula C13H6ClF3N2O B14182439 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-61-7](/img/structure/B14182439.png)
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a chloro group at the 4-position, a trifluoromethoxyphenyl group at the 6-position, and a carbonitrile group at the 2-position.
Preparation Methods
The synthesis of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with the desired substituents.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and catalysts for cross-coupling reactions. .
Scientific Research Applications
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-chloro-5-(trifluoromethyl)pyridine and other trifluoromethyl-substituted pyridines.
Uniqueness: The presence of both the chloro and trifluoromethoxyphenyl groups in the same molecule provides unique chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
833457-61-7 |
|---|---|
Molecular Formula |
C13H6ClF3N2O |
Molecular Weight |
298.65 g/mol |
IUPAC Name |
4-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H6ClF3N2O/c14-9-5-10(7-18)19-12(6-9)8-2-1-3-11(4-8)20-13(15,16)17/h1-6H |
InChI Key |
ANIYKJNHENELOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)



![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
